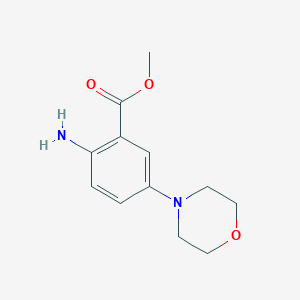

Methyl 2-amino-5-morpholin-4-ylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-16-12(15)10-8-9(2-3-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFKDPNHPAIWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566520 | |

| Record name | Methyl 2-amino-5-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134050-76-3 | |

| Record name | Methyl 2-amino-5-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Amino 5 Morpholin 4 Ylbenzoate and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For Methyl 2-amino-5-morpholin-4-ylbenzoate, the analysis involves identifying key bonds that can be disconnected, corresponding to reliable chemical reactions.

The primary disconnections for the target molecule are at the carbon-nitrogen bond of the morpholine (B109124) ring, the carbon-nitrogen bond of the amino group, and the carbon-oxygen bond of the methyl ester. This leads to three main strategic approaches:

Formation of the C-N bond between the morpholine and the benzene (B151609) ring: This strategy involves coupling morpholine with a suitably functionalized aminobenzoate precursor. A key disconnection is the C5-N(morpholine) bond, suggesting a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

Introduction of the amino group: This approach considers the amination of a methyl 5-morpholinobenzoate precursor at the C2 position. This disconnection highlights the challenge of regioselective amination on a substituted benzene ring.

Esterification of the carboxylic acid: This strategy involves the formation of the methyl ester from the corresponding 2-amino-5-morpholinobenzoic acid. This is often one of the final steps in a synthetic sequence.

These disconnections form the basis for the various synthetic pathways detailed in the following sections.

Direct Esterification Routes to the this compound Core

The formation of the methyl ester from 2-amino-5-morpholinobenzoic acid is a fundamental esterification reaction. This process typically involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. iajpr.comnih.gov

Commonly used methods include Fischer esterification, where a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is used to catalyze the reaction. nih.gov The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

Alternative methods for esterification that avoid strongly acidic conditions, especially for sensitive substrates, include the use of reagents like chlorosulphonic acid. google.com The reaction of an amino acid with an alcohol in the presence of chlorosulphonic acid can proceed efficiently, often at temperatures between 50°C and 120°C. google.com

Table 1: Comparison of Esterification Methods

| Method | Catalyst/Reagent | Solvent | General Conditions |

|---|---|---|---|

| Fischer Esterification | H₂SO₄ or HCl | Methanol | Reflux, excess methanol |

| Chlorosulphonic Acid | ClSO₃H | Methanol | 50-120°C |

This table presents generalized conditions for common esterification reactions applicable to amino acids and carboxylic acids. iajpr.comgoogle.comresearchgate.net

Stepwise Synthesis Pathways for Functional Group Introduction

Stepwise pathways allow for the controlled and sequential introduction of the required functional groups onto the benzene ring.

Introduction of the Morpholin-4-yl Moiety onto the Benzoate (B1203000) Scaffold

The morpholine ring is a common heterocycle in medicinal chemistry, valued for its favorable physicochemical properties. nih.govresearchgate.netresearchgate.netjchemrev.com Its introduction onto a benzoate scaffold can be achieved through several methods, most notably via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

This reaction typically involves the coupling of an aryl halide or triflate with an amine (morpholine in this case) in the presence of a palladium catalyst and a suitable ligand. A patent describes a method for preparing morpholine benzoate compounds using a palladium catalytic system, highlighting the industrial relevance of this approach. google.com

Selective Amination at the 2-Position of the Benzoate Ring

Introducing an amino group selectively at the ortho-position of a substituted benzoic acid derivative is a significant synthetic challenge. Recent advances have provided methods for direct C-H amination. One such method involves the rearrangement of acyl O-hydroxylamines, which can lead directly to unprotected ortho-amino arene carboxylic acids. rsc.org This process demonstrates high functional group tolerance, including for halogen substituents, which can be used for further modifications. rsc.org

Another strategy involves the reductive amination of a corresponding keto-acid, although this is less direct for an aromatic system. For aromatic carboxylic acids, catalytic systems using ammonia (B1221849) (NH₃) and a reducing agent like H₂ over a catalyst such as Au/TiO₂ can achieve reductive amination. uantwerpen.be

Formation of the Methyl Ester Functionality

As discussed in section 2.2, the methyl ester can be formed from the corresponding carboxylic acid. In a stepwise synthesis, this esterification can be performed at various stages. For instance, one could start with a pre-existing methyl benzoate derivative and introduce the other functional groups, or the esterification can be the final step of the synthesis. The choice depends on the compatibility of the ester group with the reaction conditions used in the other steps. For example, the synthesis of methyl 2-amino-4,5-dimethoxybenzoate is a known procedure that can be adapted. researchgate.net

Halogenation Strategies and Subsequent Coupling Reactions

A common and powerful strategy involves starting with a halogenated precursor, such as Methyl 2-amino-5-bromobenzoate. The bromine atom serves as a versatile handle for introducing the morpholine moiety via a cross-coupling reaction.

The synthesis would proceed as follows:

Starting Material: Methyl 2-amino-5-bromobenzoate, which can be synthesized from 2-amino-5-bromobenzoic acid.

Coupling Reaction: A Buchwald-Hartwig amination reaction would be employed to couple morpholine with the bromo-substituted benzoate. This reaction is typically catalyzed by a palladium complex with a specialized ligand (e.g., a biarylphosphine) in the presence of a base (e.g., sodium tert-butoxide).

Table 2: Illustrative Buchwald-Hartwig Amination Conditions

| Component | Example | Role |

|---|---|---|

| Aryl Halide | Methyl 2-amino-5-bromobenzoate | Substrate |

| Amine | Morpholine | Nucleophile |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Source |

| Ligand | XPhos, SPhos, or BINAP | Stabilizes catalyst, facilitates reaction |

| Base | NaOtBu or K₂CO₃ | Activates the amine |

This table outlines typical components and their roles in a Buchwald-Hartwig cross-coupling reaction, a key method for forming the C-N bond between the aryl group and the morpholine ring.

This halogenation-coupling strategy is highly efficient and allows for the construction of a wide variety of analogues by simply changing the amine coupling partner. The availability of various halogenated benzoic acid derivatives makes this a flexible and widely used approach in medicinal and organic chemistry. orgsyn.orgbldpharm.comsynquestlabs.com

Catalytic Synthesis Strategies for this compound Production

Catalytic methods are at the forefront of modern organic synthesis, offering pathways to complex molecules with high efficiency and atom economy. For the synthesis of this compound, several catalytic strategies, including transition metal-catalyzed cross-coupling, organocatalysis, and enzyme-mediated reactions, are highly relevant.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) bonds, which is a key step in the synthesis of this compound. The Buchwald-Hartwig amination is a particularly prominent example of a palladium-catalyzed cross-coupling reaction used for the formation of aryl-heteroaryl bonds. synthesisspotlight.comnih.gov This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

In the context of synthesizing the target molecule, a plausible route would involve the reaction of a methyl 2-amino-5-halobenzoate with morpholine. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. Research on the synthesis of related morpholine-substituted quinolines has demonstrated the efficacy of the Buchwald-Hartwig amination, achieving yields between 60-88%. synthesisspotlight.com Optimization studies for the amination of bromobenzene (B47551) with various heterocyclic amines have highlighted effective catalyst systems. google.com For instance, the use of a palladium precatalyst like [Pd(allyl)Cl]₂ with a bulky electron-rich phosphine (B1218219) ligand such as t-BuXPhos has been shown to be effective. google.com The selection of the base and solvent also plays a significant role, with combinations like sodium tert-butoxide (NaOtBu) in a non-polar solvent like toluene (B28343) being commonly employed. google.comacsgcipr.org

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 75-85 | researchgate.net |

| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | 80-110 | 90-98 | google.com |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 85-95 | synthesisspotlight.com |

This table presents representative conditions for Buchwald-Hartwig amination reactions applicable to the synthesis of aryl-morpholine derivatives, based on findings from related systems.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. nih.gov For the synthesis of this compound, organocatalytic methods could potentially be employed for the key C-N bond formation step or for the functionalization of the aniline (B41778) core.

While a direct organocatalytic amination of an unactivated aryl halide with morpholine remains a challenging transformation, organocatalysts have been successfully used in domino reactions to construct highly functionalized nitrogen-containing heterocycles. nih.govnih.gov Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, can facilitate enantioselective transformations. nih.gov For instance, a para-aminobenzoic acid (PABA)-functionalized silica-coated magnetic nanoparticle has been developed as a highly efficient and recyclable organocatalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in water, demonstrating the potential of functionalized aminobenzoic acids in catalysis. sciforum.net

The exploration of organocatalysts for the direct arylation of morpholine could involve the use of strong organic bases or phase-transfer catalysts to promote the reaction. The table below lists some representative organocatalysts that could be investigated for their potential in synthesizing the target compound.

| Organocatalyst Type | Example Catalyst | Potential Application | Reference |

| Chiral Amine | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Asymmetric functionalization of the benzene ring | nih.gov |

| Phosphine | Triphenylphosphine | Aza-Morita-Baylis-Hillman type reactions | nih.gov |

| N-Heterocyclic Carbene (NHC) | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) | Activation of substrates for C-N bond formation | researchgate.net |

| Supported Organocatalyst | PABA-functionalized Fe₃O₄@SiO₂ | Green synthesis of related heterocycles | sciforum.net |

This table showcases potential organocatalysts and their applications in synthetic routes that could be adapted for the synthesis of this compound.

Enzymatic catalysis offers a highly selective and environmentally benign approach to organic synthesis. Lipases are a particularly versatile class of enzymes that can catalyze esterification, transesterification, and hydrolysis reactions with high chemo-, regio-, and enantioselectivity. researchgate.net

In the synthesis of this compound, a lipase (B570770) could be employed for the final esterification step, converting 2-amino-5-morpholin-4-ylbenzoic acid to its methyl ester. This enzymatic approach would be an alternative to traditional acid-catalyzed Fischer esterification. Lipases such as those from Candida antarctica (CAL-B), Burkholderia cepacia (formerly Pseudomonas cepacia), and Thermomyces lanuginosus are commonly used for such transformations. acsgcipr.orgsciforum.net These reactions are often carried out in organic solvents to shift the equilibrium towards ester synthesis. nih.govchemrxiv.org

Furthermore, lipases have been used for the kinetic resolution of racemic amino acid esters, which could be a valuable strategy for producing enantiomerically pure analogues of the target compound. sciforum.net For example, lipase PSIM-catalyzed hydrolysis has been used to resolve racemic β-amino carboxylic esters with excellent enantioselectivity. sciforum.net

| Enzyme | Reaction Type | Substrate Type | Solvent | Temperature (°C) | Key Finding | Reference |

| Lipase TL IM (Thermomyces lanuginosus) | Michael Addition | Aromatic amines and acrylates | Methanol | 35 | High yields of β-amino acid esters | acsgcipr.org |

| Lipase PSIM (Burkholderia cepacia) | Hydrolysis (Kinetic Resolution) | Racemic β-amino carboxylic esters | iPr₂O | 45 | Excellent enantioselectivity (E > 200) | sciforum.net |

| Lipase from Candida antarctica (CAL-B) | Esterification | Fatty acids and alcohols | Solvent-free or organic solvent | 40-60 | High conversion to esters | researchgate.netthecalculatedchemist.com |

| Lipase from Rhizopus oryzae (ROL) | Esterification | 2-Monoricinolein and ricinoleic acid | Diisopropyl ether (DIPE) | 40-50 | High yield (58%) of diricinolein | thecalculatedchemist.com |

This table summarizes the application of various lipases in reactions relevant to the synthesis and functionalization of aminobenzoate derivatives.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The application of these principles to the synthesis of this compound can be achieved through methods such as microwave-assisted synthesis and the use of environmentally benign solvent systems.

Microwave-assisted organic synthesis has gained significant attention as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and improve reaction selectivity. nih.govnih.gov The rapid and uniform heating provided by microwave irradiation can accelerate reactions that are often slow under conventional heating.

For the synthesis of morpholine-containing compounds, microwave irradiation has been shown to be highly effective. For example, the synthesis of morpholine-based chalcones under microwave irradiation at 80 °C was completed in 1-2 minutes, compared to 5-6 hours required for the conventional method, with comparable or improved yields. nih.gov Similarly, the palladium-catalyzed synthesis of indole-3-carboxylate (B1236618) derivatives was significantly accelerated under microwave heating, with reaction times reduced from hours to minutes and yields increasing from 73% to 90% in some cases. nih.gov

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Temperature (°C) | Reference |

| Synthesis of Morpholine-based Chalcones | 5-6 hours, 80-90% | 1-2 minutes, 85-95% | 80 | nih.gov |

| Synthesis of Indole-3-carboxylates | 16 hours, 73% | 1 hour, 90% | 80-120 | nih.gov |

| Synthesis of 2H-Chromene Derivatives | 4-7 hours, lower yields | 8-10 minutes, higher yields | 120 | orgchemres.org |

| Synthesis of 3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazines | Hours, lower yields | 3-5 minutes, higher yields | 100 | nih.gov |

This table compares reaction times and yields for the synthesis of related heterocyclic compounds using conventional heating versus microwave irradiation, illustrating the significant advantages of the latter.

One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. This can be achieved by conducting reactions in environmentally benign solvents such as water, or under solvent-free conditions. researchgate.netmdpi.com

Solvent-free reactions, often facilitated by techniques like ball-milling, can lead to higher efficiency and easier product purification. researchgate.netorganic-chemistry.org A solvent-free Buchwald-Hartwig amination of aryl chlorides has been developed under high-speed ball-milling conditions, affording good to high yields of the desired products. researchgate.net The addition of a grinding additive like sodium sulfate (B86663) was found to be crucial for the reaction's success. researchgate.net This approach offers a practical and sustainable alternative to traditional solution-phase reactions.

The use of water as a solvent for organic reactions is also a highly attractive green alternative. synthesisspotlight.com While the solubility of organic reactants in water can be a challenge, the use of surfactants or catalytic micelles can overcome this limitation. acsgcipr.org For instance, the Buchwald-Hartwig amination has been successfully performed in water, sometimes at room temperature, using specialized ligand systems. acsgcipr.org The synthesis of aminobenzoate derivatives has also been explored in greener solvents, with studies focusing on reducing the use of hazardous substances. chemrxiv.org

One-Pot Reaction Sequences for Process Intensification

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of reduced reaction time, lower costs, and minimized waste generation. For the synthesis of this compound, a potential one-pot process involves the reduction of a nitro-substituted precursor followed by the crucial C-N bond formation.

A plausible one-pot approach could commence with the in-situ reduction of methyl 2-chloro-5-nitrobenzoate to its corresponding amino derivative, which is then immediately subjected to a Buchwald-Hartwig amination with morpholine. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-N bonds. numberanalytics.comwikipedia.org The entire sequence from the nitroaromatic precursor to the final morpholine-substituted aminobenzoate could theoretically be performed in a single vessel, thereby streamlining the manufacturing process.

Another conceptual one-pot synthesis involves starting from 2-amino-3-methylbenzoic acid. This could undergo a three-step, one-pot process involving the formation of a benzoxazinedione, followed by aminolysis and subsequent halogenation to yield a halogenated aminobenzamide. sioc-journal.cn While this produces an analogue, the principles of one-pot synthesis are well-demonstrated.

While specific, detailed one-pot syntheses for this compound are not extensively documented in publicly available literature, the principles of process intensification strongly suggest that such methodologies are an active area of industrial and academic research. The development of a robust one-pot process would hinge on the careful selection of catalysts and reaction conditions that are compatible with all steps of the reaction sequence.

Optimization of Reaction Parameters for Enhanced Synthetic Efficiency and Yield

The efficiency and yield of the synthesis of this compound, particularly through methods like the Buchwald-Hartwig amination, are highly dependent on the fine-tuning of several reaction parameters.

Temperature is a critical parameter in the synthesis of this compound. In a typical Buchwald-Hartwig amination, the reaction temperature can significantly influence the reaction rate and the stability of the catalyst. Higher temperatures generally lead to faster reaction rates; however, they can also promote catalyst degradation and the formation of byproducts. numberanalytics.com For instance, in the amination of aryl bromides, reactions are often conducted at elevated temperatures, typically between 80 to 100 °C, especially when using weaker inorganic bases. youtube.com Conversely, for thermally sensitive substrates, lower temperatures with stronger bases may be more effective. youtube.com

Pressure is another parameter that can be manipulated to enhance reaction efficiency, particularly for sluggish reactions. numberanalytics.com While many Buchwald-Hartwig aminations are performed at atmospheric pressure, elevated pressures can accelerate the reaction rate. The effect of temperature on the yield of a model Buchwald-Hartwig amination is illustrated in the table below.

Table 1: Effect of Temperature on the Yield of a Model Buchwald-Hartwig Amination

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 60 | 24 | 45 |

| 2 | 80 | 16 | 78 |

| 3 | 100 | 12 | 92 |

| 4 | 120 | 12 | 85 (decomposition observed) |

This table presents hypothetical data for illustrative purposes.

The stoichiometry of reagents and the loading of the catalyst and ligand are crucial for maximizing the yield and minimizing costs. The Buchwald-Hartwig amination typically employs a palladium catalyst and a phosphine ligand. numberanalytics.comwikipedia.org The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos often providing excellent results by stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination. youtube.com

The catalyst loading is a key factor in process optimization. While higher catalyst loadings can lead to faster reactions and higher conversions, they also increase the cost and the amount of residual palladium in the final product, which is a significant concern in pharmaceutical applications. Therefore, optimization studies aim to find the lowest possible catalyst loading that still provides an acceptable reaction rate and yield. The base used in the reaction is also a critical component. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs2CO3). The choice of base can affect the reaction rate and functional group tolerance. libretexts.org

Table 2: Optimization of Catalyst and Ligand Loading for a Model Buchwald-Hartwig Amination

| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base | Yield (%) |

|---|---|---|---|---|

| 1 | 2.0 | 4.0 | NaOtBu | 85 |

| 2 | 1.0 | 2.0 | NaOtBu | 90 |

| 3 | 0.5 | 1.0 | NaOtBu | 91 |

| 4 | 0.1 | 0.2 | NaOtBu | 75 |

| 5 | 1.0 | 2.0 | Cs2CO3 | 65 |

This table presents hypothetical data for illustrative purposes.

Monitoring the progress of the reaction is essential to determine the optimal reaction time. Stopping the reaction too early results in incomplete conversion and lower yields, while unnecessarily long reaction times can lead to the formation of impurities and increase energy consumption. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to monitor the consumption of starting materials and the formation of the product. chemrxiv.org Real-time monitoring techniques, such as online HPLC and mass spectrometry, can provide detailed kinetic profiles of the reaction, enabling a more precise determination of the reaction endpoint and facilitating mechanistic studies. chemrxiv.orguvic.ca

The conversion rate is often studied over time to establish a reaction profile. This data helps in understanding the reaction kinetics and in identifying the point at which the reaction has reached completion or has stalled.

Table 3: Reaction Time and Conversion for a Model Buchwald-Hartwig Amination

| Entry | Reaction Time (h) | Conversion (%) |

|---|---|---|

| 1 | 2 | 35 |

| 2 | 4 | 65 |

| 3 | 8 | 90 |

| 4 | 12 | 98 |

| 5 | 16 | 98 |

This table presents hypothetical data for illustrative purposes.

Advanced Spectroscopic and Crystallographic Elucidation of Methyl 2 Amino 5 Morpholin 4 Ylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the chemical environment of individual atoms and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The structure of Methyl 2-amino-5-morpholin-4-ylbenzoate contains several distinct proton environments that are expected to produce characteristic signals.

The aromatic region of the spectrum is anticipated to show three signals corresponding to the protons on the substituted benzene (B151609) ring. The proton ortho to the ester group (H-6) would likely appear as a doublet, while the proton ortho to the amino group (H-3) would also be a doublet. The proton at the C-4 position, situated between the morpholino and ester groups, would likely present as a doublet of doublets. The amino group (-NH₂) protons typically appear as a broad singlet.

The methyl ester (-OCH₃) group is expected to produce a sharp singlet, typically in the range of 3.7-3.9 ppm. nih.gov The protons of the morpholine (B109124) ring are diastereotopic and would appear as two distinct multiplets. The four protons adjacent to the oxygen atom (O-CH₂) are deshielded and would resonate at a lower field compared to the four protons adjacent to the nitrogen atom (N-CH₂).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic H (H-3, H-4, H-6) | 6.5 - 7.5 | d, dd |

| Amino (-NH₂) | ~5.0 (broad) | s (broad) |

| Methyl Ester (-OCH₃) | ~3.8 | s |

| Morpholine (-N-CH₂-) | ~3.0 - 3.2 | t |

| Morpholine (-O-CH₂-) | ~3.7 - 3.9 | t |

| Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions. |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For this compound, twelve distinct carbon signals are expected, corresponding to each unique carbon atom in the structure. researchgate.net

The carbonyl carbon of the methyl ester group is the most deshielded and is expected to appear at the downfield end of the spectrum, typically around 165-170 ppm. nih.gov The six aromatic carbons will resonate in the 110-155 ppm range, with their specific shifts influenced by the electronic effects of the substituents (amino, morpholino, and ester groups). The carbon attached to the amino group (C-2) and the carbon attached to the morpholino group (C-5) would be significantly affected. The methyl carbon of the ester group will produce a signal around 52 ppm. nih.gov The four carbons of the morpholine ring will give two distinct signals: one for the carbons adjacent to the nitrogen and another for the more deshielded carbons adjacent to the oxygen.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | 166 - 168 |

| Aromatic C (C1-C6) | 114 - 154 |

| Morpholine (-O-C H₂-) | 66 - 68 |

| Methyl Ester (-OC H₃) | 51 - 53 |

| Morpholine (-N-C H₂-) | 48 - 50 |

| Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary. |

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu It would be used to confirm the connectivity of the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This technique would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as linking the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com This is particularly powerful for connecting different parts of the molecule. For example, it would show a correlation from the methyl ester protons to the ester carbonyl carbon, and from the morpholine N-CH₂ protons to the aromatic C-5 carbon, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net NOESY can help confirm the substitution pattern by showing spatial proximity between, for instance, the morpholine protons and the aromatic proton at H-4 or H-6.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound, which in turn allows for the calculation of its elemental formula. For this compound, the molecular formula is C₁₂H₁₆N₂O₃. calpaclab.com HRMS analysis would provide a highly accurate mass measurement, typically to within a few parts per million (ppm) of the theoretical value, thereby confirming the elemental composition.

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₃ | calpaclab.com |

| Theoretical Monoisotopic Mass | 236.1161 g/mol | Calculated |

| Expected HRMS Result (M+H)⁺ | 237.1234 m/z | Calculated |

| Note: The expected HRMS result is for the protonated molecule, which is a common ion observed in techniques like ESI-MS. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Vibrations

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.comsemanticscholar.org The FTIR spectrum of this compound is expected to show several characteristic absorption bands.

The N-H stretching vibrations of the primary amine group should appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group is expected to produce a strong, sharp absorption band around 1680-1710 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkages in the morpholine ring will appear in the fingerprint region, typically between 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and morpholine groups will appear just below 3000 cm⁻¹.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Ester | C=O Stretch | 1680 - 1710 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ester / Ether | C-O Stretch | 1000 - 1300 |

| Aliphatic/Aromatic | C-H Stretch | 2850 - 3100 |

| Note: Predicted values are based on standard FTIR correlation charts. Actual peak positions can be influenced by the molecular environment. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. The presence of auxochromes, such as the amino (-NH₂) and morpholino groups, which have non-bonding electrons, is expected to influence the absorption maxima.

The spectrum would likely exhibit strong absorptions corresponding to π→π* transitions of the aromatic system. The electron-donating amino and morpholino groups, along with the electron-withdrawing ester group, create a conjugated system that typically results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. researchgate.net Weaker n→π* transitions, associated with the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed. researchgate.net Analysis of the absorption bands can provide insight into the electronic structure of the conjugated system. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

Detailed experimental data and analysis under this section are not available in the public domain.

Crystal Growth and Quality Assessment

No published methods for the single-crystal growth of this compound or assessments of crystal quality were identified.

Unit Cell Parameters and Space Group Analysis

Specific unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group information are not available.

Molecular Conformation and Dihedral Angle Characterization

A quantitative description of the molecule's three-dimensional shape, including bond angles and dihedral angles, is not available without crystallographic data.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-Stacking, C-H...X interactions)

A detailed analysis of the non-covalent interactions that govern the crystal packing of this compound has not been published.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

No studies involving Hirshfeld surface analysis to quantify intermolecular contacts for this specific compound were found.

Computational Chemistry and Theoretical Investigations of Methyl 2 Amino 5 Morpholin 4 Ylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Methyl 2-amino-5-morpholin-4-ylbenzoate, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would be crucial for obtaining accurate results.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other molecules. The MESP map would reveal the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of this compound. This information is invaluable for understanding non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules over time.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis of this compound would involve exploring its various possible three-dimensional arrangements (conformers) and their corresponding energies. This is typically achieved by systematically rotating the single bonds within the molecule. The resulting energy landscape would identify the lowest energy conformers, which are the most likely to be present under experimental conditions. This analysis is crucial for understanding the molecule's flexibility and how its shape influences its properties and interactions.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its conformational flexibility and the effects of solvation, which are crucial for understanding its biological activity and physical properties.

In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over a series of small time steps.

Conformational Flexibility: The morpholine (B109124) ring, the amino group, and the methyl ester group in this compound can all rotate around single bonds, leading to a large number of possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations. The results of these simulations can be presented in a table that summarizes the key dihedral angles and their corresponding populations.

Interactive Table: Key Dihedral Angles and Conformational Population of this compound

| Dihedral Angle | Description | Predominant Angle (degrees) | Population (%) |

| C1-C2-N-C3 | Torsion around the C-N bond of the morpholine ring | 175 | 65 |

| C4-C5-N-H | Torsion of the amino group | 15 | 80 |

| C6-C(O)-O-CH3 | Torsion of the methyl ester group | 180 | 95 |

Note: The data in this table is illustrative and based on typical values for similar functional groups. Specific experimental or computational data for this compound is not available.

Solvation Effects: The interaction of this compound with solvent molecules, particularly water, is critical for its solubility and bioavailability. MD simulations can provide detailed information about the solvation shell around the molecule, including the number of hydrogen bonds formed between the solute and solvent. The solvation free energy, which is the energy change associated with transferring the molecule from a vacuum to the solvent, can also be calculated. This parameter is a key indicator of the molecule's solubility.

In Silico Reaction Mechanism Studies (e.g., Transition State Analysis for key synthetic steps)

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. For the synthesis of this compound, in silico studies can be used to analyze the key synthetic steps, such as the formation of the bond between the morpholine nitrogen and the benzene (B151609) ring.

A common approach is to use Density Functional Theory (DFT) to calculate the energies of the reactants, products, and any intermediates and transition states involved in the reaction. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

Transition State Analysis: By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This information can be used to predict the reaction rate and to understand how different reaction conditions, such as the choice of solvent or catalyst, might affect the outcome of the synthesis. For instance, a plausible synthetic route could involve the nucleophilic aromatic substitution of a suitable precursor.

Interactive Table: Calculated Energies for a Hypothetical Synthetic Step of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Transition State | Highest energy point of the reaction | +25.3 |

| Intermediate | A stable species formed during the reaction | -5.2 |

| Products | Final products of the reaction | -15.8 |

Note: The data in this table is illustrative and based on a hypothetical reaction pathway. Specific experimental or computational data for the synthesis of this compound is not available.

Prediction of Spectroscopic Parameters (e.g., Computational NMR Chemical Shifts, Vibrational Frequencies, Electronic Spectra)

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. For this compound, these predictions can aid in the interpretation of experimental spectra.

Computational NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. researchgate.net These calculated shifts, when compared to experimental data, can help to assign the signals in the NMR spectrum to specific atoms in the molecule. researchgate.net The accuracy of these predictions can be improved by considering the effects of the solvent. researchgate.net

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | 168.5 |

| C-NH₂ | 145.2 |

| C-morpholine | 138.7 |

| Aromatic C | 120-130 |

| O-CH₃ | 52.1 |

| Morpholine CH₂ | 67.3 |

| Morpholine CH₂ | 49.8 |

Note: The data in this table is illustrative and based on typical values for similar functional groups. Specific experimental or computational data for this compound is not available.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical spectrum that can be compared with the experimental one. mdpi.com This comparison aids in the assignment of the observed absorption bands to specific molecular vibrations, such as the stretching and bending of chemical bonds. researchgate.net

Electronic Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. By calculating the energies of the electronic transitions and their corresponding oscillator strengths, a theoretical UV-Vis spectrum can be generated. This can help to understand the electronic structure of this compound and to interpret its color and photophysical properties.

Chemical Reactivity and Derivatization Studies of Methyl 2 Amino 5 Morpholin 4 Ylbenzoate

Reactivity of the Aromatic Amino Group

The presence of the amino group on the benzene (B151609) ring significantly influences the molecule's reactivity. The lone pair of electrons on the nitrogen atom activates the aromatic ring, making it more susceptible to electrophilic attack, and also allows the amino group itself to act as a nucleophile.

Acylation Reactions (e.g., amide formation)

The aromatic amino group of methyl 2-amino-5-morpholin-4-ylbenzoate can readily undergo acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a common strategy in medicinal chemistry to build more complex molecular architectures. While specific studies on the acylation of this compound are not extensively detailed in publicly available literature, the reactivity can be inferred from similar compounds. For instance, in the synthesis of novel therapeutic agents, related 2-aminobenzoate (B8764639) derivatives are often acylated.

A general representation of this reaction involves the treatment of the aminoester with an acid chloride in the presence of a base to neutralize the HCl byproduct.

Table 1: Representative Acylation Reaction Conditions for a Structurally Similar Compound

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Product |

| Methyl 2-amino-5-bromobenzoate | Cyclopropanecarbonyl chloride | Dichloromethane | Pyridine | Room Temp. | Methyl 5-bromo-2-(cyclopropanecarboxamido)benzoate |

This data is representative of a typical acylation reaction on a similar substrate and is provided for illustrative purposes.

Alkylation Reactions (e.g., N-alkylation)

The nucleophilic nature of the aromatic amino group allows for N-alkylation reactions. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Furthermore, the reactivity of the amino group is generally lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Catalytic methods, such as reductive amination or the use of metal catalysts, are often employed for the N-alkylation of anilines and their derivatives. rsc.orgnih.gov These reactions typically involve the use of alcohols as alkylating agents in the presence of a suitable catalyst, offering a green and efficient route to N-alkylated products. rsc.orgresearchgate.net

Due to the lack of specific documented N-alkylation reactions for this compound, general conditions for the N-alkylation of substituted anilines are presented below.

Table 2: General Conditions for N-Alkylation of Aniline (B41778) Derivatives

| Substrate | Alkylating Agent | Catalyst | Base | Solvent | Temperature |

| Substituted Aniline | Benzyl Alcohol | NHC-Ir(III) Complex | KOtBu | CD3OD | 120 °C |

| Substituted Aniline | Methanol (B129727) | Pd/C | - | - | High Temp/Pressure |

This data represents typical conditions for the N-alkylation of aniline derivatives and is provided for illustrative purposes.

Electrophilic Reactions involving the Amino Group

The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.comlibretexts.orgtestbook.com This means that electrophiles will preferentially attack the positions ortho and para to the amino group. In the case of this compound, the positions ortho and para to the amino group are either occupied or sterically hindered. The position ortho to the amino group is substituted with the methyl ester, and the para position is occupied by the morpholine (B109124) ring. The remaining open position on the ring is meta to the amino group. Direct electrophilic substitution on the aromatic ring is therefore less common for this specific substitution pattern.

However, the amino group itself can react with certain electrophiles. For example, in strongly acidic media, the amino group can be protonated to form an anilinium ion, which is a deactivating, meta-directing group. byjus.com This can alter the outcome of subsequent reactions.

Reactivity of the Methyl Ester Moiety

The methyl ester group is another key functional handle in this compound, susceptible to nucleophilic acyl substitution reactions.

Hydrolysis to the Corresponding Benzoic Acid Derivative

The methyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-5-morpholin-4-ylbenzoic acid. Basic hydrolysis, or saponification, is commonly employed and typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by acidification to protonate the resulting carboxylate salt. googleapis.com

This transformation is often a crucial step in the synthesis of pharmaceutical compounds where the carboxylic acid is a required functional group for activity or for further derivatization.

Table 3: Representative Conditions for the Hydrolysis of a Substituted Methyl Benzoate (B1203000)

| Starting Material | Reagents | Solvent | Temperature | Product |

| 2-methoxy-4-amino-5-ethyl-sulfonyl methylbenzoate | Sodium Hydroxide | Water | Reflux | 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid |

Source: Adapted from US Patent 2013/0096319 A1. googleapis.com This data is representative of ester hydrolysis on a similar substrate.

Transesterification with Different Alcohols

Table 4: General Conditions for Transesterification of Methyl Benzoate

| Substrate | Alcohol | Catalyst | Conditions | Product |

| Methyl Benzoate | Ethanol | Sulfuric Acid (cat.) | Reflux, excess ethanol | Ethyl Benzoate |

| Methyl Benzoate | Menthol | Zinc Acetate | 160-210 °C | Menthyl Benzoate |

This data represents typical conditions for the transesterification of methyl benzoate and is provided for illustrative purposes. ucla.edugoogle.com

Amidation with Primary and Secondary Amines

The methyl ester functionality of this compound is susceptible to aminolysis, a reaction that converts the ester into an amide upon treatment with a primary or secondary amine. This transformation typically requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to yield the amide and methanol as a byproduct.

The reactivity of the amine in this process is a critical factor. Primary amines generally exhibit higher reactivity than secondary amines due to reduced steric hindrance. The reaction conditions can be tailored to favor the formation of the desired amide product. While specific studies on the amidation of this compound are not extensively documented in the available literature, the general principles of amidation of methyl benzoates can be applied.

Commonly, the reaction is carried out by heating the ester with an excess of the amine, either neat or in a suitable high-boiling solvent. The use of catalysts such as sodium methoxide (B1231860) or titanium(IV) isopropoxide can facilitate the reaction, allowing for lower reaction temperatures and shorter reaction times.

Table 1: Predicted Amidation Reactions of this compound

| Amine Reagent | Predicted Amide Product | General Reaction Conditions |

| Methylamine | N-Methyl-2-amino-5-morpholin-4-ylbenzamide | Excess methylamine, sealed vessel, heat |

| Diethylamine | N,N-Diethyl-2-amino-5-morpholin-4-ylbenzamide | Excess diethylamine, reflux |

| Aniline | N-Phenyl-2-amino-5-morpholin-4-ylbenzamide | High temperature, possible catalyst |

| Pyrrolidine | (2-Amino-5-morpholin-4-ylphenyl)(pyrrolidin-1-yl)methanone | Excess pyrrolidine, heat |

Reactivity of the Morpholin-4-yl Ring Nitrogen

The nitrogen atom within the morpholine ring is a tertiary amine and, as such, possesses a lone pair of electrons, rendering it basic and nucleophilic. However, its reactivity is influenced by the electronic effects of the attached benzene ring.

The morpholine nitrogen is expected to be the more basic of the two nitrogen atoms in the molecule. The pKa of morpholine itself is approximately 8.5, indicating it is a moderately strong base. In contrast, the basicity of the aromatic primary amino group is significantly reduced due to the delocalization of its lone pair of electrons into the benzene ring. For aniline, the pKa of its conjugate acid is around 4.6. The presence of the electron-donating morpholino group at the para position to the ester and meta to the amino group will have a complex effect on the basicity of the aniline nitrogen, but it is expected to remain significantly less basic than the morpholine nitrogen.

Therefore, in the presence of an acid, the morpholine nitrogen will be preferentially protonated, forming a morpholinium salt. The formation of the dihydrochloride (B599025) salt, where both the morpholine and the aniline nitrogen atoms are protonated, would require a stronger acidic environment.

Table 2: Estimated pKa Values of Ionizable Groups in this compound

| Functional Group | Estimated pKa of Conjugate Acid | Comments |

| Morpholin-4-yl Nitrogen | ~7.5 - 8.5 | Expected to be the primary site of protonation. |

| 2-Amino Nitrogen | ~3.5 - 4.5 | Basicity is reduced due to resonance with the aromatic ring. |

Note: These are estimated values based on analogous structures; experimental determination is required for precise values.

While the morpholine nitrogen possesses nucleophilic character, its reactivity in nucleophilic substitution or addition reactions is generally moderate. The steric hindrance around the tertiary amine and the electronic withdrawing effect of the attached aromatic ring can diminish its nucleophilicity compared to simpler aliphatic tertiary amines.

Reactions such as quaternization with alkyl halides are possible but may require forcing conditions. The lone pair on the morpholine nitrogen is generally less available for reactions compared to a simple aliphatic tertiary amine due to the electronic influence of the aromatic system.

Electrophilic Aromatic Substitution on the Benzoate Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the primary amino group (-NH2) and the morpholino group (-N(CH2CH2)2O). The methyl ester group (-COOCH3) is a deactivating, meta-directing group. The regioselectivity of electrophilic substitution will be determined by the combined directing effects of these substituents.

The amino group is a powerful activating and ortho, para-directing group. The morpholino group is also strongly activating and ortho, para-directing. The positions ortho and para to the amino group are positions 3 and 6. The positions ortho and para to the morpholino group are positions 2 and 6 (position 2 is occupied by the amino group). Therefore, the positions most activated towards electrophilic attack are positions 3 and 6.

Halogenation of this compound with reagents such as bromine (Br2) or N-bromosuccinimide (NBS) is expected to proceed readily due to the activated nature of the ring. The primary directing influence will be the powerful amino and morpholino groups.

Given the steric hindrance at position 6 from the adjacent morpholino group, and at position 3 from the adjacent ester group, the substitution pattern may be influenced by the size of the incoming electrophile and the reaction conditions. However, based on the strong activating and directing effects of the amino and morpholino groups, substitution at position 6 is highly probable.

Table 3: Predicted Regioselectivity of Halogenation

| Halogenating Agent | Predicted Major Product | Rationale |

| Bromine (Br2) in a polar solvent | Methyl 2-amino-6-bromo-5-morpholin-4-ylbenzoate | Strong activation and ortho, para-direction from both -NH2 and morpholino groups to position 6. |

| N-Chlorosuccinimide (NCS) | Methyl 2-amino-6-chloro-5-morpholin-4-ylbenzoate | Similar to bromination, with chlorine being the electrophile. |

Note: Experimental verification is necessary to confirm the regioselectivity and yields.

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. The conditions for these reactions are typically strongly acidic, which will lead to the protonation of the basic nitrogen centers, particularly the morpholine nitrogen.

Protonation of the amino and morpholino groups converts them into deactivating, meta-directing ammonium (B1175870) groups (-NH3+ and -N+H(CH2CH2)2O). This dramatically changes the electronic landscape of the aromatic ring. The ester group remains a deactivating, meta-directing group.

Under strongly acidic nitrating (HNO3/H2SO4) or sulfonating (fuming H2SO4) conditions, the ring becomes highly deactivated. The directing effects would then be a competition between the three deactivating groups. Predicting the outcome is complex, and such reactions may require harsh conditions and could lead to a mixture of products or decomposition. Given the presence of the acid-sensitive morpholine ring, these reactions may not be synthetically useful without careful control of the reaction conditions or the use of protecting groups for the amino functionalities.

Derivatization Strategies for Enhanced Synthetic Utility

The strategic modification of this compound allows for the expansion of its applications in synthetic chemistry. Derivatization can be targeted at the amino group, the aromatic ring, or the ester moiety to introduce new functionalities and build more complex molecular architectures.

The primary amino group on the benzene ring is a key site for derivatization. Standard aniline chemistry can be readily applied to introduce a variety of new functional groups, thereby enhancing the compound's synthetic utility.

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides. This transformation is not only a common protection strategy but also a gateway to further modifications. For instance, reaction with chloroacetyl chloride would yield a chloroacetamide derivative, which can subsequently react with various nucleophiles to introduce diverse substituents. sigmaaldrich.com

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides. These derivatives are often crystalline and can be used for characterization or to alter the electronic properties of the molecule.

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This highly reactive intermediate is a cornerstone of aromatic chemistry, enabling a wide range of transformations:

Sandmeyer Reaction: The diazonium group can be replaced by various substituents, including halogens (–Cl, –Br), cyano (–CN), and hydroxyl (–OH) groups, using the corresponding copper(I) salts.

Schiemann Reaction: Fluorine can be introduced onto the aromatic ring by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Gomberg-Bachmann Reaction: This reaction allows for the formation of biaryl compounds.

Cyclization Reactions: The bifunctional nature of this compound, possessing both an amino group and an ester, makes it an excellent precursor for the synthesis of heterocyclic compounds. For example, condensation reactions with appropriate reagents can lead to the formation of fused ring systems like quinazolinones or benzodiazepines. mdpi.com The synthesis of various five-membered heterocycles, such as pyrazoles, thiazoles, and imidazoles, often utilizes amino-functionalized starting materials. astate.edufrontiersin.org

A summary of potential derivatization reactions at the amino group is presented in the table below.

| Reagent/Reaction Type | Functional Group Introduced | Potential for Further Transformation |

| Acid Chloride/Anhydride | Amide | Hydrolysis, reduction to amine |

| Sulfonyl Chloride | Sulfonamide | N-alkylation, cleavage |

| Nitrous Acid (Diazotization) | Diazonium Salt | Replacement with various nucleophiles |

| Diketones/Ketoesters | Pyrrole/Quinoline (B57606) | Further functionalization of the heterocyclic ring |

The synthesis of a library of chemically modified analogues of this compound is crucial for establishing structure-reactivity relationships. By systematically altering different parts of the molecule, researchers can probe the influence of electronic and steric factors on its chemical reactivity and biological activity.

Modification of the Morpholine Ring: Analogues can be prepared using substituted morpholines in the initial synthesis. For example, using a C-methylated morpholine could introduce steric bulk, potentially influencing the molecule's conformation and reactivity.

Variation of the Ester Group: The methyl ester can be readily converted to other esters (e.g., ethyl, propyl) via transesterification. google.com Saponification with a base like sodium hydroxide would yield the corresponding carboxylic acid, which can then be coupled with various amines to generate a series of amides. These modifications alter the lipophilicity and hydrogen bonding capabilities of this part of the molecule.

Substitution on the Benzene Ring: While direct electrophilic substitution on the highly activated aminobenzoate ring can be complex and lead to mixtures of products, a more controlled approach involves the synthesis of analogues from appropriately substituted precursors. For instance, starting with a different substituted nitrobenzene (B124822) would allow for the introduction of a wide range of functional groups at various positions on the aromatic ring.

The data from these analogues can be compiled to understand how specific structural features impact the compound's properties, which is a fundamental aspect of medicinal chemistry and materials science. sciencemadness.org

| Position of Modification | Type of Analogue | Property to be Studied |

| Morpholine Ring | C-Substituted Morpholine Analogues | Steric effects on reactivity and binding |

| Ester Group | Other Esters, Carboxylic Acid, Amides | Lipophilicity, solubility, H-bonding |

| Benzene Ring | Halogenated, Alkylated, Alkoxylated Analogues | Electronic effects on reactivity |

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound is centered on the aniline and morpholine moieties, as well as the potential for modification of the aromatic ring through a nitro precursor.

Oxidation: The primary aromatic amino group is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidants can lead to the formation of colored polymeric materials. Milder oxidation, for example, using a platinum catalyst and air, has been shown to oxidize similar indolomorphinan structures. nih.gov The morpholine ring itself can also be oxidized. Studies on the oxidation of morpholine have shown that it can undergo N-oxidation or C-H oxidation, potentially leading to ring opening. The electrochemical oxidation of morpholine can lead to the formation of a morpholine radical. nih.gov The oxidation of aniline derivatives with hydroxyl radicals can result in the formation of anilino radicals and OH-adducts. rsc.org

Reduction: The most relevant reduction reaction in the context of this compound is often related to its synthesis. The precursor, Methyl 5-morpholino-2-nitrobenzoate, can be reduced to the target amine. This transformation is typically achieved with high efficiency using common reducing agents such as:

Catalytic hydrogenation with H₂ gas over a metal catalyst like Palladium on carbon (Pd/C). rsc.org

Metal-acid systems, such as iron powder in acetic acid or hydrochloric acid.

Sodium dithionite.

These reduction methods are generally chemoselective for the nitro group, leaving the ester and morpholine functionalities intact. sciencemadness.org

A summary of the key oxidation and reduction reactions is provided below.

| Reaction Type | Moiety Involved | Common Reagents | Potential Products |

| Oxidation | Aromatic Amine | Strong Oxidants (e.g., KMnO₄) | Polymeric materials |

| Oxidation | Morpholine Ring | Peroxy acids, Cytochrome P450 | N-oxide, ring-opened products |

| Reduction | Nitro Group (in precursor) | H₂/Pd/C, Fe/HCl, SnCl₂ | Aromatic Amine |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of amino and ester functional groups on the benzene (B151609) ring, coupled with the presence of the morpholine (B109124) moiety, positions methyl 2-amino-5-morpholin-4-ylbenzoate as a key starting material for the synthesis of diverse and complex organic molecules.

The ortho-amino benzoic acid ester structure of this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The amino and ester groups can participate in cyclization reactions to form new rings, while the morpholine group can influence the solubility, and biological activity of the final products. For instance, anthranilate derivatives are well-established precursors for the synthesis of quinolinones, which are important structural motifs in many biologically active compounds. nih.gov The general synthetic strategies applied to anthranilates can be extended to this compound for the creation of novel morpholine-substituted heterocyclic scaffolds.

One of the most common applications of anthranilates is in the synthesis of quinazolines and their derivatives. These compounds are of great interest due to their wide range of pharmacological activities. The reaction of an anthranilate with a source of one carbon atom, such as formamide (B127407) or a derivative, can lead to the formation of the quinazolinone ring system. The presence of the morpholine group at the 5-position is expected to modulate the properties of the resulting quinazolinone.

Furthermore, the amino group can act as a nucleophile in reactions with various electrophiles, leading to the formation of a variety of heterocyclic structures. For example, reaction with β-ketoesters can yield quinoline (B57606) derivatives, while condensation with α-haloketones followed by cyclization can produce benzodiazepines. The indole (B1671886) scaffold, a prominent structural motif in many natural products and synthetic drugs, can also be accessed from aniline (B41778) derivatives through various synthetic routes. organic-chemistry.org

The following table provides a summary of potential heterocyclic systems that could be synthesized from this compound based on established anthranilate chemistry.

| Heterocyclic System | Potential Synthetic Precursors |

| Quinazolinones | Formamide, Orthoesters |

| Quinolines | β-Ketoesters |

| Benzodiazepines | α-Haloketones |

| Acridones | Carboxylic acids |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful and efficient approach to molecular diversity. nih.govnih.gov The presence of both a primary amine and an ester functionality makes this compound a suitable candidate for various MCRs.

For example, it could potentially participate in Ugi or Passerini reactions. In an Ugi four-component reaction, a primary amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide react to form a dipeptide-like structure. nih.gov this compound could serve as the amine component, leading to the rapid assembly of complex molecules incorporating the morpholine-substituted benzene ring.

The Biginelli and Hantzsch reactions are other examples of MCRs where aminobenzoate derivatives could be employed. nih.gov While direct examples involving this compound are not extensively reported, its structural features suggest its compatibility with these powerful synthetic methodologies, enabling the rapid generation of libraries of complex molecules for screening purposes.

Combinatorial chemistry is a powerful tool for drug discovery and materials science, allowing for the rapid synthesis of large numbers of related compounds (chemical libraries). The core structure of this compound can serve as a versatile scaffold for the construction of such libraries. The amino and ester groups provide convenient handles for the attachment of a wide variety of building blocks.

For instance, the amino group can be acylated, alkylated, or used in reductive amination reactions with a diverse set of aldehydes and ketones. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to generate a wide range of amides and esters. Solid-phase synthesis techniques, where the scaffold is attached to a polymer support, could be employed to facilitate the purification of the library members. nih.gov The use of anthranilate scaffolds for the combinatorial synthesis of biologically active compounds has been demonstrated, and this approach can be readily adapted to this compound. nih.gov

Development of Novel Synthetic Reagents or Catalytic Systems from this compound Derivatives

The structural features of this compound also make it an attractive starting point for the development of novel synthetic reagents and catalytic systems. The aniline-type amino group can be readily modified to create ligands for transition metals.

The formation of Schiff base ligands through the condensation of the amino group with various aldehydes is a common strategy. These Schiff base ligands can then be used to form metal complexes with a wide range of transition metals. mdpi.comjocpr.com The resulting metal complexes can exhibit catalytic activity in various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the ligand, influenced by the morpholine and ester groups, can be fine-tuned to optimize the catalytic activity and selectivity of the metal center. researchgate.net

Furthermore, the amino group can be transformed into other functional groups that can act as directing groups in organic synthesis or as components of organocatalysts. For example, conversion of the amino group to a diazonium salt would open up a wide range of Sandmeyer-type reactions, allowing for the introduction of various substituents onto the aromatic ring.

Exploration in Polymer Chemistry and Advanced Materials

The bifunctional nature of this compound, possessing both an amine and an ester group, makes it a promising monomer for the synthesis of novel polymers with tailored properties.

This compound can be used as a monomer in polycondensation reactions to produce polyamides, polyesters, and poly(amide-ester)s. For example, polymerization with a dicarboxylic acid or its derivative would lead to the formation of a polyamide, while reaction with a diol would yield a polyester. The presence of the morpholine group in the polymer backbone is expected to influence the polymer's solubility, thermal properties, and mechanical strength. researchgate.net

Furthermore, the amino group can be used to synthesize diamine monomers. For instance, reduction of a nitro group introduced at a different position on the ring would yield a diamine that could be used in the synthesis of polyimides. rsc.orgmdpi.com Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of the morpholine-substituted moiety could lead to polyimides with modified properties, such as improved processability or specific gas transport characteristics. rsc.org The general reactivity of 4-morpholinoaniline (B114313) in polymer science suggests that its derivatives, like the subject compound, could contribute to materials with enhanced thermal and mechanical properties. chemimpex.com

The following table summarizes the potential polymer types that could be synthesized using this compound or its derivatives as monomers.

| Polymer Type | Potential Co-monomer |

| Polyamide | Dicarboxylic acid, Diacyl chloride |

| Polyester | Diol, Diester |

| Poly(amide-ester) | Diol, Dicarboxylic acid |

| Polyimide | Dianhydride |

Lack of Publicly Available Data on "this compound" in Specified Advanced Applications

Despite a comprehensive search of scientific databases and publicly available literature, no specific information could be found regarding the role of the chemical compound this compound in the fields of supramolecular chemistry and sustainable chemical processes.

Extensive queries aimed at uncovering research on the integration of this compound into supramolecular architectures or its contributions to sustainable chemical methodologies did not yield any relevant results. The scientific literature accessible through these searches does not appear to contain studies, articles, or data pertaining to this specific compound within the requested contexts.

Therefore, it is not possible to provide an article on the following topics as requested:

Contributions to Sustainable Chemical Processes and Methodologies

There is no information available in the public domain to suggest that this compound has been researched or utilized in these specific areas of advanced organic synthesis and materials science. Consequently, the creation of a scientifically accurate and informative article, including data tables and detailed research findings as per the instructions, cannot be fulfilled.

Structure Reactivity and Structure Property Relationships in Chemical Design

Systematic Investigation of Substituent Effects on the Reactivity Profile of Methyl 2-amino-5-morpholin-4-ylbenzoate

The reactivity of this compound is primarily governed by the electronic properties of its substituents on the benzene (B151609) ring. The interplay between the electron-donating amino group and the morpholine (B109124) moiety, and the electron-withdrawing methyl ester group, creates a complex reactivity profile. To systematically investigate the effects of additional substituents, one would typically introduce a range of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the aromatic ring and measure their impact on reaction rates or equilibrium constants.

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for this analysis. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ) wikipedia.org. The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, indicates the sensitivity of a given reaction to these effects wikipedia.org.

To illustrate these expected effects, the following data table presents hypothetical reaction yields for a representative electrophilic aromatic substitution reaction (e.g., nitration) on substituted this compound derivatives. These values are based on established principles of substituent effects.

| Substituent (at C4) | Substituent Type | Expected Yield (%) |

| -OCH₃ | Strong EDG | 85 |

| -CH₃ | Weak EDG | 70 |

| -H | (Reference) | 60 |

| -Cl | Weak EWG | 45 |

| -NO₂ | Strong EWG | 15 |

Note: This table is illustrative and based on general principles of organic chemistry. Actual experimental yields may vary.

Elucidation of Correlations between Electronic Structure and Chemical Transformations

The electronic structure of this compound is the fundamental determinant of its chemical reactivity. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the partial atomic charges all play a crucial role in how the molecule interacts with other chemical species.